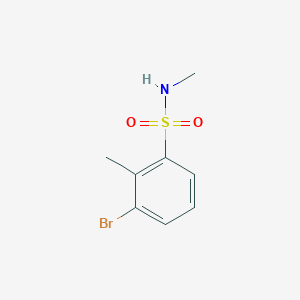

3-Bromo-N,2-dimethylbenzene-1-sulfonamide

Description

Overview of the Benzene (B151609) Sulfonamide Structural Motif in Academic Research

The benzene sulfonamide scaffold is a privileged structure in drug discovery, primarily due to its ability to mimic a tetrahedral transition state and participate in hydrogen bonding interactions with biological targets. chemicalbook.com This has led to the development of numerous drugs, including diuretics, and carbonic anhydrase inhibitors. chemicalbook.comresearchgate.net In academic research, these compounds are extensively studied to understand structure-activity relationships and to serve as building blocks for more complex molecules. tandfonline.com The physicochemical properties of benzenesulfonamides, such as their acidity and solubility, can be fine-tuned through substitution on the aromatic ring and the sulfonamide nitrogen. chemeo.com

Significance of Halogenation and Alkyl Substitution in Aromatic Sulfonamide Research

The introduction of halogen atoms and alkyl groups onto the aromatic ring of benzene sulfonamides has profound effects on their physical, chemical, and biological properties. Halogenation, particularly with bromine, can enhance the lipophilicity of a molecule, potentially improving its membrane permeability. researchgate.net Furthermore, the bromine atom can serve as a handle for further synthetic transformations through reactions like cross-coupling. nih.gov From an electronic standpoint, halogens are electron-withdrawing through an inductive effect, which can influence the acidity of the sulfonamide proton. msu.edulibretexts.org

Contextualizing 3-Bromo-N,2-dimethylbenzene-1-sulfonamide within Contemporary Chemical Science

This compound (CAS Number: 1863276-25-8) is a specific example that embodies the principles of halogen and alkyl substitution on a benzene sulfonamide core. bldpharm.com Its structure, featuring a bromine atom at the 3-position, a methyl group at the 2-position of the benzene ring, and another methyl group on the sulfonamide nitrogen, suggests a molecule designed with specific stereoelectronic properties in mind. While dedicated research on this particular compound is not extensively documented in publicly available literature, its structure allows for informed speculation about its potential role as a synthetic intermediate or as a candidate for biological screening. The combination of the bromo, ortho-methyl, and N-methyl groups makes it an interesting subject for synthetic and medicinal chemistry exploration.

Chemical Properties and Data of this compound

While detailed experimental data for this compound is limited, we can compile its basic properties and predict others based on its structure and data from similar compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1863276-25-8 | bldpharm.com |

| Molecular Formula | C₈H₁₀BrNO₂S | chemicalbook.com |

| Molecular Weight | 264.14 g/mol | chemicalbook.com |

| IUPAC Name | This compound | N/A |

| Predicted XLogP3 | ~2.5 | Predicted |

| Predicted Hydrogen Bond Donors | 0 | Predicted |

| Predicted Hydrogen Bond Acceptors | 2 | Predicted |

Note: Predicted values are based on computational models and may differ from experimental values.

Synthesis and Reactivity

A plausible synthetic route to this compound would likely involve the reaction of 3-bromo-2-methylbenzenesulfonyl chloride with methylamine.

The synthesis of the key intermediate, 3-bromo-2-methylbenzenesulfonyl chloride, can be achieved through the chlorosulfonation of 2-bromo-1-methylbenzene. However, controlling the regioselectivity of this reaction can be challenging.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Characteristic Peaks |

|---|---|

| ¹H NMR | Aromatic protons (multiplets, ~7.0-8.0 ppm), N-methyl protons (singlet, ~2.6-2.8 ppm), Ar-methyl protons (singlet, ~2.4-2.6 ppm) |

| ¹³C NMR | Aromatic carbons (~120-145 ppm), N-methyl carbon (~30 ppm), Ar-methyl carbon (~20 ppm) |

| IR Spectroscopy | SO₂ stretching (asymmetric ~1330 cm⁻¹, symmetric ~1150 cm⁻¹), C-N stretching, C-Br stretching, aromatic C-H and C=C stretching |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z ~263 and ~265 (due to bromine isotopes), with fragmentation patterns corresponding to the loss of SO₂, methyl, and bromine radicals. |

Note: These are predicted values and require experimental verification.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-N,2-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2S/c1-6-7(9)4-3-5-8(6)13(11,12)10-2/h3-5,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMCSVUOLFKFJCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)S(=O)(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 3 Bromo N,2 Dimethylbenzene 1 Sulfonamide

Reactivity of the Aryl Bromide Moiety

The carbon-bromine bond in aryl bromides is a key site for synthetic transformations. Its reactivity is central to building molecular complexity from the 3-Bromo-N,2-dimethylbenzene-1-sulfonamide scaffold.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are fundamental tools for forming new bonds at the site of the aryl bromide. These reactions typically involve an oxidative addition of the aryl bromide to a low-valent palladium complex, followed by transmetalation with a coupling partner and reductive elimination to yield the product and regenerate the catalyst.

Suzuki Coupling: The Suzuki-Miyaura reaction couples aryl halides with organoboron compounds, such as boronic acids or esters. google.comgoogle.com This reaction is highly valued for its mild conditions and tolerance of a wide variety of functional groups. google.com While specific examples utilizing this compound are not prominently documented, the general applicability of the Suzuki reaction to aryl bromides is well-established. For a typical reaction, the aryl bromide is treated with a boronic acid in the presence of a palladium catalyst and a base. Nickel-based catalyst systems have also been developed for such transformations. google.com

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product | Yield | Reference |

| 4-Bromotoluene | Phenylboronic acid | Pd(5%)/C-LSS | K₂CO₃ | Water/Organic | 4-Methyl-1,1'-biphenyl | High Conversion | google.com |

| 1,3,5-Tris(2-bromophenyl)benzene | 4,4'-Dimethoxydiphenylamine | Pd₂(dba)₃ / Ligand | NaOtBu | Toluene (B28343) | TPB(2-MeOTAD) | 73% | N/A |

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. scirp.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. scirp.org The reaction is a powerful method for synthesizing arylalkynes. Though direct studies on this compound are scarce, related compounds like 2-amino-3-bromopyridines readily undergo Sonogashira coupling with various terminal alkynes under palladium catalysis, demonstrating the utility of this reaction for similar bromo-heterocyclic systems. scirp.org

| Aryl Halide | Alkyne Partner | Catalyst System | Base | Solvent | Temperature | Yield | Reference |

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100°C | 94% | scirp.org |

| 1,3-Diiodobenzene | 4-Methylphenylacetylene | CuI (promoted by 1-bromobenzene) | K₂CO₃ | DMF | 125°C | 60% | google.com |

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by a palladium-phosphine complex. It is a premier method for synthesizing arylamines from a wide range of amine coupling partners. The reaction generally proceeds under basic conditions with a palladium catalyst and a suitable phosphine (B1218219) ligand. The choice of ligand is critical and is often tailored to the specific substrates.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. This pathway is generally feasible only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group.

In this compound, the sulfonamide group (-SO₂NHCH₃) is electron-withdrawing. However, it is positioned meta to the bromine atom. This meta-positioning does not provide the necessary electronic activation to stabilize the negatively charged Meisenheimer intermediate that is characteristic of the SNAr mechanism. Therefore, the aryl bromide moiety in this compound is expected to be highly unreactive towards nucleophilic aromatic substitution under standard conditions.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental organometallic reaction that converts an organic halide into a highly reactive organometallic reagent. wikipedia.org This is most commonly achieved by treating the aryl bromide with an organolithium reagent, such as n-butyllithium or t-butyllithium, typically at low temperatures to prevent side reactions. wikipedia.orgtcnj.edu

R-Br + R'-Li ⇌ R-Li + R'-Br

This equilibrium reaction generates an aryllithium species that can then be trapped with various electrophiles (e.g., water, CO₂, aldehydes, ketones). The reaction is often rapid, even at temperatures as low as -100 °C. tcnj.edu The presence of an acidic proton, such as on the sulfonamide nitrogen, can complicate the reaction by competing with the halogen exchange. However, protocols using a combination of reagents like i-PrMgCl and n-BuLi have been developed to perform bromine-metal exchanges on substrates bearing acidic protons. nih.govnih.gov This transformation would convert this compound into a potent nucleophile, opening up a different set of synthetic possibilities from cross-coupling reactions.

Transformations of the Sulfonamide Functional Group

The N,2-dimethylbenzene-1-sulfonamide portion of the molecule also presents opportunities for chemical modification, particularly at the nitrogen atom.

N-Functionalization Reactions (e.g., Alkylation, Acylation)

The nitrogen atom in a sulfonamide can undergo further functionalization. In the case of the parent N-H sulfonamide, the proton is acidic and can be removed by a base to form a sulfonamidate anion. This anion is a competent nucleophile that can react with various electrophiles. For the target compound, which is already N-methylated, further alkylation to form a quaternary ammonium (B1175870) salt is unlikely under normal conditions. However, N-acylation is a relevant transformation.

N-acylation of sulfonamides can be achieved using acylating agents like acid chlorides or anhydrides under basic conditions. This reaction forms N-acylsulfonamides, a functional group often used in medicinal chemistry as a bioisostere for carboxylic acids. nih.gov

Stability and Degradation Pathways

The stability of a molecule is crucial for its synthesis, storage, and application. The benzenesulfonamide (B165840) linkage is generally considered robust. Studies on related N-acylsulfonamides show that these compounds are generally stable to spontaneous hydrolysis at neutral pH. nih.gov

The degradation of sulfonamides can occur under harsh acidic or basic conditions, leading to the cleavage of either the C-S bond or the S-N bond. For instance, studies on the hydrolysis of aryl neuraminides, which also involve cleavage at an anomeric center, show distinct pathways for acid-catalyzed and spontaneous hydrolysis. nih.gov While not a direct analog, this work underscores that the stability of such functional groups is highly dependent on pH and temperature. The degradation of this compound would likely require forcing conditions, reflecting the general stability of the benzenesulfonamide core.

Reactivity of the Methyl Substituents

The presence of two methyl groups on the aromatic ring of this compound introduces the possibility of reactions at these benzylic positions. The reactivity of these methyl groups is influenced by the other substituents on the ring. The sulfonamide group, being electron-withdrawing, and the bromine atom, also electron-withdrawing through induction but a weak deactivator, modulate the reactivity of the entire molecule, including the methyl side-chains.

Side-chain functionalization of the methyl groups on this compound would typically involve free radical halogenation or oxidation, common reactions for benzylic positions due to the resonance stabilization of the resulting benzylic radical intermediate. libretexts.org

Benzylic Bromination:

The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light), is a standard method for benzylic bromination. numberanalytics.comlibretexts.org This reaction is highly selective for the benzylic position over other C-H bonds. In the case of this compound, two possible mono-brominated products could be formed, corresponding to the bromination of the methyl group at the 2-position or the N-methyl group. The relative reactivity of these positions would depend on the stability of the respective radical intermediates.

The general mechanism for benzylic bromination proceeds through a radical chain reaction:

Initiation: Homolytic cleavage of the initiator to form radicals, which then abstract a hydrogen from HBr (present in trace amounts) to generate a bromine radical.

Propagation: The bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with Br2 (formed from NBS and HBr) to yield the benzylic bromide and a new bromine radical.

Termination: Combination of any two radical species.

Table 1: Potential Side-Chain Bromination Products of this compound

| Reactant | Reagents | Potential Product(s) |

| This compound | NBS, AIBN, CCl4 | 3-Bromo-2-(bromomethyl)-N-methylbenzene-1-sulfonamide |

| 3-Bromo-N-(bromomethyl)-2-methylbenzene-1-sulfonamide |

This table represents potential outcomes based on established chemical principles, not on specific experimental data for this compound.

Benzylic Oxidation:

The methyl groups can also be oxidized to various functional groups such as aldehydes, carboxylic acids, or alcohols. The outcome of the oxidation depends on the strength of the oxidizing agent used. masterorganicchemistry.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) typically oxidize benzylic methyl groups to carboxylic acids, provided a benzylic hydrogen is present. masterorganicchemistry.comrsc.org

For this compound, the methyl group at the 2-position can be oxidized to a carboxylic acid. The N-methyl group is also susceptible to oxidation, potentially leading to the corresponding N-formyl or N-carboxy derivative, or even cleavage of the N-C bond under harsh conditions.

Table 2: Potential Side-Chain Oxidation Products of this compound

| Reactant | Reagents | Potential Product(s) |

| This compound | KMnO4, heat | 3-Bromo-2-carboxy-N-methylbenzene-1-sulfonamide |

| 3-Bromo-N-formyl-2-methylbenzene-1-sulfonamide | ||

| 3-Bromo-2-methylbenzene-1-sulfonamide (via N-demethylation) |

This table represents potential outcomes based on established chemical principles, not on specific experimental data for this compound.

The regioselectivity of these reactions would be influenced by the steric hindrance around each methyl group and the electronic effects of the substituents. The sulfonamide group at the 1-position and the bromine at the 3-position could sterically hinder the approach of reagents to the methyl group at the 2-position.

Further research and experimental studies are necessary to fully elucidate the specific reactivity and mechanistic pathways for the side-chain functionalization of this compound.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of 3-Bromo-N,2-dimethylbenzene-1-sulfonamide would provide detailed information about the number of different types of protons and their neighboring environments. The aromatic region would be expected to show complex splitting patterns for the three protons on the benzene (B151609) ring. The methyl groups attached to the nitrogen and the benzene ring would appear as distinct singlets in the upfield region of the spectrum. The integration of these signals would correspond to the number of protons in each environment.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 8.0 | Multiplet |

| N-CH₃ | 2.5 - 3.0 | Singlet |

| Ar-CH₃ | 2.3 - 2.7 | Singlet |

Carbon (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The aromatic carbons would resonate in the downfield region (120-150 ppm), with the carbon attached to the bromine atom showing a characteristic shift. The methyl carbons would appear in the upfield region (15-30 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-SO₂ | 138 - 142 |

| C-Br | 118 - 122 |

| Aromatic C-H | 125 - 135 |

| Aromatic C-CH₃ | 135 - 140 |

| N-CH₃ | 30 - 40 |

Two-Dimensional NMR Techniques

To definitively assign the proton and carbon signals and to understand the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling relationships between adjacent protons in the aromatic ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, aiding in the unambiguous assignment of the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various bonds present.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3200 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| S=O Asymmetric Stretch | 1330 - 1370 | Strong |

| S=O Symmetric Stretch | 1140 - 1180 | Strong |

| C-N Stretch | 1100 - 1300 | Medium |

The presence of strong absorption bands for the asymmetric and symmetric stretching of the sulfonyl group (S=O) is a key diagnostic feature for sulfonamides.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound. For this compound (C₈H₁₀BrNO₂S), the molecular ion peak [M]⁺ would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two peaks of nearly equal intensity separated by two mass units. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which can be used to confirm the elemental composition.

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

|---|---|

| [M]⁺ (for ⁷⁹Br) | 262.96 |

Elemental Analysis for Empirical Formula Determination

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and sulfur) in the compound. This data is used to determine the empirical formula, which can then be compared with the molecular formula obtained from mass spectrometry to confirm the compound's identity.

Table 5: Calculated Elemental Composition for C₈H₁₀BrNO₂S

| Element | Percentage (%) |

|---|---|

| Carbon (C) | 36.38 |

| Hydrogen (H) | 3.82 |

| Bromine (Br) | 30.25 |

| Nitrogen (N) | 5.30 |

| Oxygen (O) | 12.11 |

X-ray Crystallography for Solid-State Structure Determination

As of the current available scientific literature, a detailed single-crystal X-ray diffraction analysis for this compound has not been reported. Consequently, experimentally determined data regarding its crystal system, space group, unit cell dimensions, and specific intramolecular bond lengths and angles in the solid state are not available.

The determination of a molecule's three-dimensional structure through X-ray crystallography is a definitive method for understanding its spatial arrangement and intermolecular interactions in the crystalline form. Such an analysis would provide precise measurements for the following parameters for this compound:

Crystal System and Space Group: Defining the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise position of each atom within the unit cell.

Bond Lengths and Angles: The exact distances between bonded atoms and the angles they form, confirming the molecular geometry.

Intermolecular Interactions: The presence and nature of non-covalent interactions, such as hydrogen bonds or halogen bonds, which dictate the crystal packing.

Without a published crystal structure, these crucial details remain undetermined. Further research involving the successful crystallization of this compound and subsequent X-ray diffraction analysis is required to elucidate its solid-state architecture.

Computational Chemistry and Theoretical Studies on 3 Bromo N,2 Dimethylbenzene 1 Sulfonamide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic nature of a molecule. These calculations provide a detailed picture of electron distribution and energy levels.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A larger gap suggests higher stability and lower chemical reactivity.

For sulfonamide derivatives, the HOMO is often located on the electron-rich aromatic ring, while the LUMO can be distributed across the sulfonamide group and the ring. The presence of a bromine atom, an electron-withdrawing group, and methyl groups, which are electron-donating, on the benzene (B151609) ring of 3-Bromo-N,2-dimethylbenzene-1-sulfonamide would significantly influence the energies of these orbitals. Theoretical calculations on similar sulfonamides have shown that such substitutions can modulate the HOMO-LUMO gap, thereby tuning the molecule's reactivity. nih.govnih.govnih.gov

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| Gap | 5.3 |

Note: This data is illustrative and based on typical values for similar aromatic sulfonamides. Actual values would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In this compound, the oxygen atoms of the sulfonamide group would exhibit a strong negative potential, making them likely sites for interaction with electrophiles or hydrogen bond donors. The nitrogen atom and the aromatic ring would also show regions of varying potential influenced by the substituents. nih.govnih.gov

Computational methods can accurately predict spectroscopic data, which is invaluable for the characterization of new compounds. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies can be compared with experimental data to confirm the structure of a synthesized molecule. nih.gov For this compound, predicted spectra would show characteristic signals for the aromatic protons, the N-methyl and 2-methyl protons, and the carbons of the benzene ring and methyl groups. The calculated vibrational frequencies would correspond to the stretching and bending modes of the S=O, S-N, C-S, C-Br, and C-H bonds.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of a molecule are often dependent on its three-dimensional conformation. Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies. This is achieved by mapping the potential energy surface as a function of rotatable bonds.

For this compound, key rotations would occur around the C-S and S-N bonds. Computational studies on similar molecules have revealed the existence of multiple low-energy conformers. nih.govresearchgate.net Identifying the global minimum energy conformation is crucial for understanding how the molecule might interact with biological targets.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can provide detailed insights into the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. This is particularly useful for understanding the synthesis of compounds like this compound. For instance, the formation of the sulfonamide bond by reacting a sulfonyl chloride with an amine can be modeled to understand the reaction pathway and optimize reaction conditions. evitachem.com

Intermolecular Interactions and Self-Assembly Prediction

The way molecules interact with each other governs their macroscopic properties, such as crystal packing and solubility. Computational methods can predict the nature and strength of intermolecular interactions, including hydrogen bonds, halogen bonds, and van der Waals forces.

For this compound, the sulfonamide group can act as both a hydrogen bond donor (N-H) and acceptor (O=S=O). The bromine atom can participate in halogen bonding. Understanding these interactions is key to predicting how the molecules might self-assemble into larger structures.

Mechanistic Insights into Biological Interactions in Vitro Investigations Only

Enzyme Inhibition Mechanisms: Focus on Aromatic Sulfonamide Interactions with Metalloproteases (e.g., Carbonic Anhydrase Isoforms)

Aromatic sulfonamides are a well-established class of inhibitors for a variety of metalloproteases, with their interaction with zinc-containing enzymes, such as carbonic anhydrases (CAs), being extensively studied. The primary mechanism of inhibition involves the coordination of the deprotonated sulfonamide group to the zinc ion (Zn²⁺) located in the active site of the enzyme. cnr.it This interaction displaces a water molecule or hydroxide (B78521) ion that is typically bound to the zinc and is essential for the enzyme's catalytic activity. cnr.it

For aromatic sulfonamides, the benzene (B151609) ring and its substituents play a crucial role in orienting the sulfonamide moiety for optimal binding and in establishing secondary interactions with amino acid residues in the active site cavity. These additional interactions are critical for the affinity and isoform selectivity of the inhibitor. While specific kinetic data for 3-Bromo-N,2-dimethylbenzene-1-sulfonamide is not extensively documented in publicly available literature, the inhibitory activity of similar benzenesulfonamides against various CA isoforms has been reported in the nanomolar to low micromolar range. cnr.it The nature of the substituents on the benzene ring significantly influences the inhibition potency against different isoforms. cnr.it

Molecular docking studies of aromatic sulfonamides with metalloproteases like carbonic anhydrase provide valuable insights into the specific binding orientation and key interactions. For the sulfonamide class, a conserved binding mode is generally observed. cnr.it The sulfonamide group (-SO₂NH₂) anchors the inhibitor to the catalytic zinc ion. cnr.it The deprotonated nitrogen atom of the sulfonamide forms a coordinate bond with the Zn²⁺, adopting a tetrahedral geometry. cnr.it

Computational modeling, including molecular dynamics (MD) simulations, complements molecular docking by providing a dynamic view of the ligand-protein complex. These simulations can assess the stability of the predicted binding pose and map the network of interactions over time. For sulfonamide inhibitors of carbonic anhydrase, MD simulations have been used to confirm that the key interactions of the sulfonamide group with the zinc ion and Thr199 are maintained throughout the simulation. cnr.it

For this compound, a computational model would likely show the benzenesulfonamide (B165840) core making significant van der Waals contacts with residues such as Gln92, His94, Val121, Leu198, and Trp209 in an enzyme like hCA II. cnr.it The bromo and methyl substituents would be predicted to occupy specific pockets within the active site, potentially influencing the conformation of the surrounding residues. The stability of these interactions is a key determinant of the inhibitor's potency.

Structure-Activity Relationships (SAR) from a Mechanistic Binding Perspective

The structure-activity relationship (SAR) for aromatic sulfonamides is intricately linked to the substitution pattern on the aromatic ring. nih.gov The electronic and steric properties of the substituents dictate the binding affinity and selectivity for different metalloprotease isoforms.

For this compound, the following SAR can be inferred from a mechanistic standpoint:

Sulfonamide Group: This is the primary pharmacophore responsible for zinc binding and is essential for inhibitory activity.

Aromatic Ring: Serves as a scaffold to present the sulfonamide group and its substituents for interaction with the enzyme's active site.

2-Methyl Group: The methyl group at the ortho position to the sulfonamide can influence the torsion angle between the aromatic ring and the sulfonamide group. This can affect the optimal positioning of the sulfonamide for zinc coordination and hydrogen bonding. It may also engage in hydrophobic interactions with the enzyme's active site.

3-Bromo Group: The bromine atom at the meta position is a lipophilic group that can occupy a hydrophobic pocket within the active site, potentially increasing binding affinity. Its size and position relative to the methyl group and the sulfonamide will be critical for determining selectivity among different CA isoforms, which vary in the size and shape of their active site cavities. Studies on related compounds have shown that substituents on the benzenesulfonamide ring significantly influence inhibitory potency. cnr.itnih.gov

Investigation of Biomolecular Target Selectivity and Specificity (In Vitro Models)

Achieving selectivity for a specific metalloprotease isoform is a major goal in the design of sulfonamide inhibitors. Different isoforms of enzymes like carbonic anhydrase have variations in their active site residues, leading to differences in the size and chemical environment of the binding pocket. These differences can be exploited to design selective inhibitors.

Development of Chemical Probes for Biological Systems

A chemical probe is a small molecule that can be used to study a specific biological target or pathway. Aromatic sulfonamides, due to their well-defined mechanism of action and potential for modification, can serve as scaffolds for the development of such probes. For instance, a related sulfonamide-containing compound has been optimized to serve as a chemical probe for inhibiting the bromo and extra C-terminal domain (BET) family of bromodomains, highlighting the versatility of this chemical class. nih.gov

While there is no specific information on the development of this compound as a chemical probe, its structure possesses features that could be exploited for this purpose. For example, the benzene ring could be further functionalized with a reporter group, such as a fluorophore or a biotin (B1667282) tag, to allow for visualization or affinity-based pulldown of its target protein. The development of such a probe would require a thorough understanding of its target selectivity to ensure that it interacts specifically with the intended biological molecule.

Advanced Applications in Chemical Synthesis and Materials Science Research

3-Bromo-N,2-dimethylbenzene-1-sulfonamide as a Versatile Synthetic Intermediate

The utility of this compound as a synthetic intermediate stems primarily from the presence of the bromine atom on the benzene (B151609) ring. This halogen serves as a highly effective functional handle for a wide array of transition-metal-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. youtube.comyoutube.com

The arylsulfonamide framework is a well-established pharmacophore and a key structural motif in numerous therapeutic agents. nih.govresearchgate.netajchem-b.com The ability to use this compound in palladium-catalyzed reactions allows for the direct installation of this valuable moiety onto other molecular fragments. Reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination are particularly relevant. For instance, in a process analogous to the coupling of other bromo-arylsulfonamides, the bromine atom can be readily displaced. nih.gov

A typical application is the Suzuki-Miyaura coupling, where the compound would react with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base to form a new C-C bond. youtube.comyoutube.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it ideal for the late-stage functionalization of complex molecules. youtube.com Similarly, the Buchwald-Hartwig amination would allow for the formation of a C-N bond, linking the arylsulfonamide core to various amines. youtube.com

The table below summarizes the potential cross-coupling reactions for which this compound can serve as a key starting material, based on established methodologies for similar bromo-aryl compounds. youtube.comyoutube.comnih.gov

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Ligand |

| Suzuki-Miyaura Coupling | R-B(OH)₂ (Boronic Acid) | Aryl-Aryl, Aryl-Vinyl | Pd(PPh₃)₄, Pd(OAc)₂/SPhos |

| Heck Coupling | Alkene | Aryl-Vinyl | Pd(OAc)₂, PdCl₂(PPh₃)₂ |

| Buchwald-Hartwig Amination | R₂NH (Amine) | Aryl-Nitrogen | Pd₂(dba)₃/Xantphos, Pd(OAc)₂/BINAP |

| Sonogashira Coupling | Terminal Alkyne | Aryl-Alkynyl | PdCl₂(PPh₃)₂/CuI |

| Stille Coupling | Organostannane | Aryl-Aryl, Aryl-Vinyl | Pd(PPh₃)₄ |

These reactions underscore the compound's role as a versatile building block, enabling the synthesis of a diverse library of more complex molecules from a single, readily accessible intermediate.

Design and Synthesis of Novel Chemical Scaffolds Incorporating the this compound Moiety

The structural features of this compound make it an excellent foundation for the design and synthesis of novel chemical scaffolds. Arylsulfonamides are recognized as essential components in the development of new pharmaceuticals and functional materials. rsc.orgnih.gov The dual functionality of this specific molecule—a reactive site for coupling and a stable, biologically relevant core—allows for a modular approach to synthesis.

Researchers have successfully used arylsulfonamide cores as starting points for creating libraries of new compounds with potential biological activity. nih.gov Following this principle, this compound can be elaborated through sequential chemical transformations. For example, a Suzuki coupling at the bromo position could be followed by modification of the sulfonamide nitrogen or further functionalization of the aromatic ring, guided by the existing methyl group.

Modern synthetic methods offer sophisticated ways to construct arylsulfonamides, which can be adapted to build upon the this compound scaffold. rsc.org For instance, photocatalytic methods have emerged for the modular synthesis of structurally diverse arylsulfonamides under mild conditions. rsc.org Nickel-catalyzed C-N bond formation provides another efficient route to N-aryl sulfonamide motifs. princeton.edu These advanced techniques could be employed to further derivatize the initial scaffold, leading to compounds with tailored properties. One study demonstrated the synthesis of a series of novel molecules derived from natural arylsulfonamides to evaluate their cytotoxic activities against cancer cell lines. nih.gov This highlights the potential of using the this compound moiety as a key element in developing new therapeutic agents. nih.gov

Utilization in Ligand Design for Catalysis

The sulfonamide group is a valuable component in the design of ligands for transition metal catalysis. The nitrogen and oxygen atoms of the sulfonamide can act as donor sites to coordinate with a metal center, while the substituted aryl ring provides a rigid and tunable steric and electronic environment.

Although specific research on this compound as a ligand is not widely documented, related structures have proven effective. For example, sulfonamide-supported aluminum complexes have been successfully used as catalysts for the ring-opening polymerization of rac-lactide, a process for producing biodegradable polymers. ox.ac.uk In these systems, the sulfonamide group is part of a multidentate ligand that stabilizes the active aluminum center. ox.ac.uk

The structure of this compound offers several features that are advantageous for a ligand precursor:

Coordination Sites: The sulfonamide N-H proton can be deprotonated to create an anionic nitrogen donor, which often forms strong bonds with metal catalysts. The sulfonyl oxygens can also participate in coordination.

Tunability: The bromine atom provides a site for modification. It can be replaced with various other groups via cross-coupling to systematically alter the ligand's properties, a key strategy in rational ligand design. nih.gov

Steric Control: The methyl group at the 2-position provides steric bulk near the potential coordination site, which can influence the selectivity of a catalytic reaction.

The development of chiral ligands is crucial for asymmetric catalysis. Chiral P,P=O ligands have been shown to be critical in overcoming challenges in enantioselective palladium-catalyzed cross-coupling reactions. nih.gov By introducing chirality into the this compound structure, for example by using a chiral amine to synthesize the sulfonamide, it could be developed into a precursor for a new class of chiral ligands.

Potential in Advanced Functional Materials (e.g., Polymer Chemistry, Supramolecular Assemblies)

The unique chemical properties of the sulfonamide group make this compound a candidate for the development of advanced functional materials, particularly in polymer chemistry and supramolecular science.

Polymer Chemistry: Sulfonamide-containing polymers are known to exhibit stimulus-responsive behavior, particularly to changes in pH. google.comacs.org The sulfonamide proton has a pKa value that can be tuned by the substituents on the aromatic ring and the nitrogen atom. acs.org This allows for the creation of "smart" polymers that can change their solubility or conformation in response to environmental cues. Such materials are of great interest for applications in drug delivery, sensors, and biomaterials. google.com

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been employed to synthesize well-defined polymer architectures containing primary benzene sulfonamide groups. rsc.org this compound could be chemically modified to incorporate a polymerizable group (like a vinyl or acryloyl moiety), allowing it to be used as a functional monomer. The resulting polymer would carry the arylsulfonamide unit as a pendant group, imparting specific properties to the material.

Supramolecular Assemblies: Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to construct well-ordered, large-scale structures. The sulfonamide group is an excellent hydrogen bond donor (N-H) and acceptor (S=O). This directional and specific interaction can be exploited to guide the self-assembly of molecules into complex architectures like tapes, rosettes, or cyclic dimers.

Research on sulfonamide-substituted silatranes has demonstrated the formation of cyclic dimers in the solid state, driven by intermolecular N-H···O=S hydrogen bonds. nih.gov This precedent suggests that this compound could similarly participate in forming predictable supramolecular structures. The additional functionalities on the ring could be used to further direct the assembly or to add other properties, such as luminescence or electronic conductivity, to the resulting material.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Bromo-N,2-dimethylbenzene-1-sulfonamide, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via sulfonylation of a substituted benzene precursor. A brominated benzenesulfonyl chloride intermediate (e.g., 3-bromobenzenesulfonyl chloride) reacts with a dimethylamine derivative under basic conditions (e.g., pyridine or triethylamine) in anhydrous solvents like dichloromethane. Temperature control (0–25°C) and stoichiometric ratios are critical to minimize side reactions such as over-alkylation or hydrolysis of the sulfonyl chloride. Purification often involves recrystallization or column chromatography .

- Key Data : Evidence from analogous compounds (e.g., 3-Bromo-N,4-dimethylbenzenesulfonamide) indicates yields ranging from 60% to 85%, depending on the purity of the sulfonyl chloride precursor and reaction time (4–12 hours) .

Q. What spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : H and C NMR identify substituent positions and confirm methyl and bromine groups. The sulfonamide proton (NH) typically appears as a broad singlet at δ 5.5–6.5 ppm in DMSO-d₆ .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for structure determination. Hydrogen bonding between sulfonamide groups and halogen interactions (C–Br···π) are common in crystal packing .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 264.04 for C₈H₁₀BrNO₂S) .

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

- Methodology : The bromine atom at the meta position deactivates the benzene ring, making NAS challenging unless strong electron-withdrawing groups (e.g., nitro) are present. Kinetic studies using HPLC or GC-MS can track substitution rates with nucleophiles like amines or thiols. Computational tools (e.g., DFT) model charge distribution to predict reactive sites .

Advanced Research Questions

Q. How can experimental design be optimized to resolve contradictions in reported biological activity data?

- Methodology : Contradictions in bioactivity (e.g., antimicrobial vs. inactive results) may arise from impurities or assay conditions. Strategies include:

- Purity Validation : Use HPLC (>98% purity) and elemental analysis to confirm compound integrity.

- Dose-Response Curves : Test a wide concentration range (nM to mM) to identify false negatives/positives.

- Mechanistic Studies : Compare activity against structurally related analogs (e.g., 3-chloro or non-brominated derivatives) to isolate the role of bromine .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in sulfonamide derivatives?

- Methodology :

- Molecular Docking : Use software like AutoDock to predict binding affinities with target proteins (e.g., carbonic anhydrase).

- QSAR Modeling : Correlate electronic (Hammett σ) and steric (Taft Eₛ) parameters with biological data. For example, the electron-withdrawing bromine may enhance sulfonamide acidity, improving enzyme inhibition .

- Crystallographic Data : Compare active vs. inactive analogs’ crystal structures to identify critical hydrogen-bonding motifs .

Q. How can synthetic byproducts or degradation products be identified and mitigated?

- Methodology :

- LC-MS/MS : Detect trace impurities (e.g., des-bromo or over-methylated derivatives).

- Stability Studies : Expose the compound to accelerated conditions (heat, light, humidity) and monitor degradation via TLC or NMR.

- Mechanistic Insights : Hydrolysis of the sulfonamide group under acidic/basic conditions is a common degradation pathway; buffered storage solutions (pH 6–7) are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.